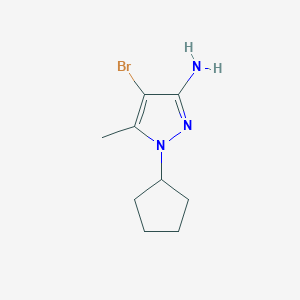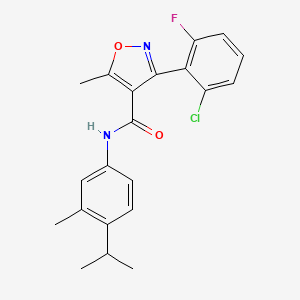
3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a chloro-fluorophenyl group, an isopropyl-methylphenyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common synthetic route may involve the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Introduction of the Chloro-Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative is reacted with a nucleophile.
Attachment of the Isopropyl-Methylphenyl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of Catalysts: Catalysts such as palladium or copper may be employed to facilitate coupling reactions.
Control of Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to maximize reaction efficiency.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Cellular Effects: The compound may induce cellular changes, such as apoptosis or cell cycle arrest, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-chlorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but lacks the fluorine atom.
3-(2-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but lacks the chlorine atom.
Uniqueness
The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c1-11(2)15-9-8-14(10-12(15)3)24-21(26)18-13(4)27-25-20(18)19-16(22)6-5-7-17(19)23/h5-11H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQQZQZLEIUHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
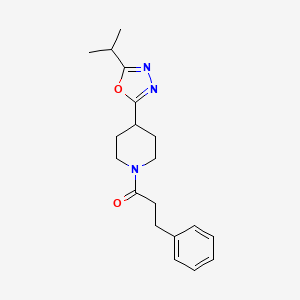
![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

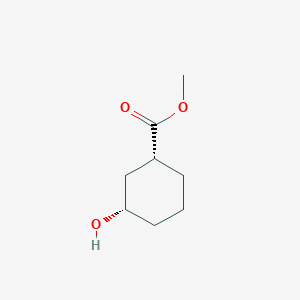
![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)
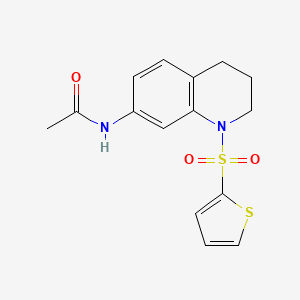
![1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide](/img/structure/B2607985.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2607986.png)

![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
